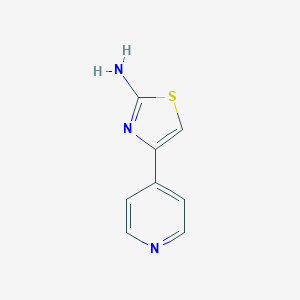

4-Pyridin-4-yl-thiazol-2-ylamine

説明

4-Pyridin-4-yl-thiazol-2-ylamine (CAS 30235-28-0) is a heterocyclic compound comprising a thiazole ring substituted with a pyridin-4-yl group at the 4-position and an amine group at the 2-position. Its molecular formula is C₇H₆N₄S (MW: 178.22 g/mol) . The compound is synthesized via a cyclization reaction between 4-(bromoacetyl)-pyridine hydrobromide and thiourea in ethanol under reflux, followed by neutralization with ammonium hydroxide to yield a light brown solid (71% yield) . It is commercially available with purities up to 98% .

特性

IUPAC Name |

4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSJGENRTWNHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358992 | |

| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-28-0 | |

| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Thiourea and α-Haloketone Cyclization

The most widely reported synthesis involves the condensation of 4-(bromoacetyl)pyridine hydrobromide with thiourea in ethanol under reflux. This method, adapted from classical Hantzsch thiazole synthesis, proceeds via nucleophilic substitution followed by cyclization.

Reaction Conditions :

-

Solvent : Ethanol (900 mL per 0.35 mol scale)

-

Temperature : Reflux (~78°C)

-

Time : 2 hours

-

Base : Ammonium hydroxide (7% aqueous) for neutralization

Yield : 71% after purification by precipitation and washing.

Mechanistic Insight :

Thiourea attacks the α-carbon of the bromoacetyl group, displacing bromide to form a thioamide intermediate. Intramolecular cyclization eliminates ammonia, yielding the thiazole ring. The use of hydrobromic acid salts enhances electrophilicity at the α-position.

Characterization Data :

Alternative Halogenated Precursors

A variation employs 2-bromo-1-(4-pyridyl)-1-ethanone, reacting with thiourea in ethanol at ambient temperature:

Procedure :

-

Combine 2-bromo-1-(4-pyridyl)-1-ethanone (1 g, 3.56 mmol) with thiourea (0.27 g, 3.56 mmol) in ethanol.

-

Stir at 25°C for 4 hours.

-

Filter and wash with cold ethanol.

Advantages :

-

Shorter reaction time (4 hours vs. 2 hours under reflux).

-

Reduced energy input due to ambient conditions.

Limitations :

-

Lower yield compared to reflux methods.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly enhances reaction efficiency. A protocol using a Biotage microwave reactor demonstrates:

Conditions :

-

Solvent : Anhydrous ethanol (10 mL per 7.9 mmol scale)

-

Temperature : 100°C

-

Time : 30 minutes

Yield : 95% (5.53 g from three combined batches).

Comparative Analysis :

| Parameter | Conventional Reflux | Microwave |

|---|---|---|

| Time | 2 hours | 30 minutes |

| Yield | 71% | 95% |

| Energy Input | High | Moderate |

Scale-Up Considerations :

Microwave methods are ideal for small-scale synthesis (<10 mmol) but face challenges in large-scale industrial applications due to reactor limitations.

Purification and Isolation Techniques

Acid-Base Extraction

Crude products often exist as hydrobromide salts. Neutralization with ammonium hydroxide liberates the free base:

Steps :

-

Dissolve crude dihydrobromide in warm water (500 mL per 88.7 g).

-

Add 7% NH₄OH (800 mL) dropwise.

Column Chromatography

For derivatives with substituents (e.g., Example 1-657V), silica gel chromatography with ethyl acetate/hexane gradients (50–100%) achieves >95% purity.

Functionalization and Derivatives

N-Alkylation Reactions

The amine group undergoes alkylation with aldehydes via reductive amination:

Example :

-

Substrate : 4-(Pyridin-4-yl)thiazol-2-amine (0.31 g, 1.8 mmol)

-

Reagent : 3-Methylbenzaldehyde (0.25 mL, 2.1 mmol)

-

Conditions :

-

THF, reflux (4 hours)

-

NaBH₄ reduction (20°C, 30 minutes)

-

Challenge :

Low yields due to competing side reactions; optimizing stoichiometry (1:1.2 amine:aldehyde) improves efficiency.

Analytical Characterization

Spectroscopic Data

¹H NMR (CD₃OD) :

-

δ 8.49 (d, J = 6.3 Hz, 2H, pyridine-H)

-

7.79 (d, J = 6.3 Hz, 2H, pyridine-H)

LC-MS :

Challenges and Optimization Opportunities

Byproduct Formation

-

Bromide Salts : Require extensive washing, increasing solvent use.

-

Oligomerization : Mitigated by strict stoichiometric control (1:1 thiourea:haloketone).

化学反応の分析

Substitution Reactions

The amine group undergoes nucleophilic substitution reactions with alkylating or arylating agents. For example:

-

Alkylation : Reacting with 3-methylbenzaldehyde followed by NaBH₄ reduction yields N-(3-methylbenzyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine (22% yield) .

-

Thiophosgene reaction : Treatment with thiophosgene in acetone forms a thiourea derivative (MH⁺ = 219) .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reductive alkylation | 3-Methylbenzaldehyde, NaBH₄, THF | N-Alkylated derivative | 22% |

| Thiourea formation | Thiophosgene, Na₂CO₃, acetone | Thiourea analog | Not reported |

Heterocyclic Functionalization

The pyridine and thiazole rings participate in coupling and functionalization reactions:

-

Formimidamide formation : Reacting with dimethylformamide dimethyl acetal (DMF-DMA) produces N,N-dimethyl-N'-[4-(pyridine-4-yl)thiazol-2-yl]formimidamide .

-

Suzuki coupling : Used in synthesizing biaryl derivatives for kinase inhibitors (e.g., glycogen synthase kinase 3 inhibitors) .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Formimidamide synthesis | DMF-DMA, xylene, reflux | Formimidamide derivative | 78% |

| Palladium coupling | Aryl halides, Pd catalyst, base | Biaryl analogs | 45–59% |

Oxidation and Reduction

While direct data on oxidation/reduction of the 4-pyridin-4-yl isomer is limited, analogous thiazole-amine compounds undergo:

-

Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the thiazole ring.

-

Reduction : Sodium borohydride reduces the thiazole’s C=N bond.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Thiazole oxide | Theoretical |

| Reduction | NaBH₄, LiAlH₄ | Dihydrothiazole | Theoretical |

Key Research Findings

科学的研究の応用

Pharmaceutical Development

4-Pyridin-4-yl-thiazol-2-ylamine is primarily explored for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for treating diseases such as cancer and infections.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation effectively, demonstrating their potential as lead compounds in drug development .

- Antimicrobial Properties: The compound has been tested against various pathogens, showing significant antimicrobial activity. In vitro studies revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antibiotics .

Agricultural Chemistry

The compound is also utilized in the formulation of agrochemicals. Its efficacy in pest control and crop protection is crucial for enhancing agricultural productivity.

Applications:

- Pesticides and Herbicides: this compound can be incorporated into agrochemical formulations to target specific pests while minimizing environmental impact. This application is vital for sustainable agricultural practices .

Material Science

In material science, this compound is investigated for its role in developing advanced materials.

Properties:

- Polymers and Coatings: The compound's unique chemical properties make it suitable for creating polymers and coatings that require enhanced durability and functionality. Research has shown that incorporating this compound into materials can improve their thermal and mechanical properties .

Biochemical Research

Researchers utilize this compound in various biochemical studies, particularly related to enzyme inhibition and receptor binding.

Mechanism of Action:

The compound interacts with specific molecular targets, affecting enzyme activity through competitive inhibition or allosteric modulation. This mechanism is essential for understanding its biological effects .

Diagnostics

There is potential for this compound to be used in diagnostic assays.

Applications:

Its ability to interact with biomolecules may aid in the detection of diseases, providing a basis for developing novel diagnostic tools .

Data Tables

作用機序

The mechanism of action of 4-Pyridin-4-yl-thiazol-2-ylamine as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is facilitated by both physisorption and chemisorption processes. The compound interacts with the metal surface through its nitrogen and sulfur atoms, which form bonds with the metal atoms, thereby inhibiting the corrosion process .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : The dihydrobromide salt of this compound (CAS 114196-98-4) shows improved aqueous solubility compared to the free base .

- Stability : Thiazole-containing compounds generally exhibit robust thermal stability, but pyridine substitution can modulate sensitivity to oxidation .

Research Tools and Methodologies

生物活性

4-Pyridin-4-yl-thiazol-2-ylamine is a heterocyclic compound that combines pyridine and thiazole rings, leading to unique chemical properties and significant biological activities. Its molecular formula is C₈H₇N₃S, with a molecular weight of approximately 177.23 g/mol. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, including anticancer and antimicrobial activities.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Its mechanism of action involves:

- Enzyme Inhibition : It has been identified as a CYP1A2 inhibitor , which may affect drug metabolism and pharmacokinetics.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, impacting overall cell function.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol |

| CYP Inhibition | Yes (CYP1A2) |

| Cellular Impact | Alters signaling pathways and gene expression |

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It demonstrates moderate to low activity against these bacterial strains, while showing no efficacy against fungal species .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in neuroblastoma cell lines where it has shown efficacy in inhibiting prion diseases. This suggests potential applications in cancer therapeutics.

Case Studies

- Antiproliferative Activity : A study demonstrated that derivatives of this compound showed antiproliferative effects on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of cell growth.

- Enzyme Interaction Studies : Research on the binding affinities of this compound with various enzymes revealed significant interactions that could be leveraged for drug design. Computational modeling suggested that modifications to the thiazole ring could enhance binding efficacy and selectivity towards target enzymes .

Molecular Mechanism

The molecular mechanism of action involves binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound's polar and non-polar regions allow for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Q & A

Q. How should stability studies be designed under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation at sulfur or amine groups) .

- Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp to simulate UV exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。